![molecular formula C9H11BrO B14632163 3-Bromobicyclo[3.3.1]non-2-en-4-one CAS No. 56813-62-8](/img/structure/B14632163.png)
3-Bromobicyclo[3.3.1]non-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobicyclo[3.3.1]non-2-en-4-one is an organic compound characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[3.3.1]non-2-en-4-one typically involves the bromination of bicyclo[3.3.1]non-2-en-4-one. One common method includes the use of bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-Bromobicyclo[33This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobicyclo[3.3.1]non-2-en-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the bicyclic structure.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.3.1]non-2-en-4-one derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromobicyclo[3.3.1]non-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism by which 3-Bromobicyclo[3.3.1]non-2-en-4-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]non-2-en-4-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[3.3.1]non-2-en-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
3-Iodobicyclo[3.3.1]non-2-en-4-one:
Uniqueness
3-Bromobicyclo[3.3.1]non-2-en-4-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not present in its analogs with different halogens. This makes it particularly useful in certain chemical reactions and applications .
Propriétés
Numéro CAS |
56813-62-8 |
|---|---|
Formule moléculaire |
C9H11BrO |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
3-bromobicyclo[3.3.1]non-3-en-2-one |
InChI |
InChI=1S/C9H11BrO/c10-8-5-6-2-1-3-7(4-6)9(8)11/h5-7H,1-4H2 |
Clé InChI |
IPKAOEWNLHLMDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)C(=O)C(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


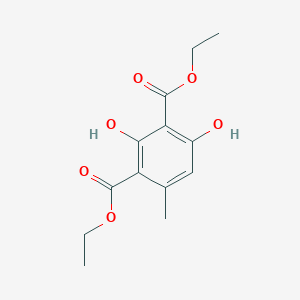
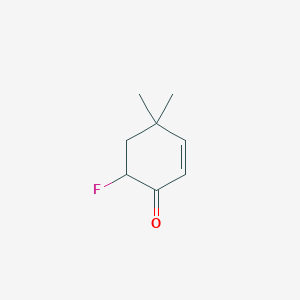
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
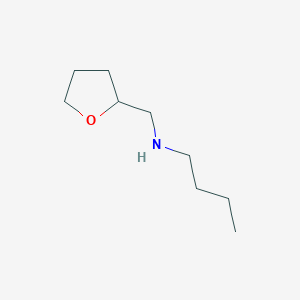
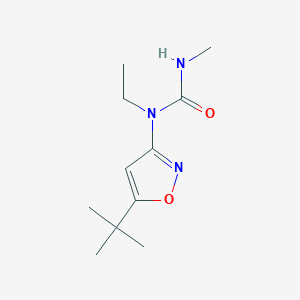
![Trimethyl{[(prop-1-yn-1-yl)sulfanyl]ethynyl}silane](/img/structure/B14632110.png)
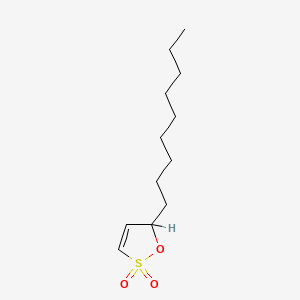
![(2R)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14632118.png)
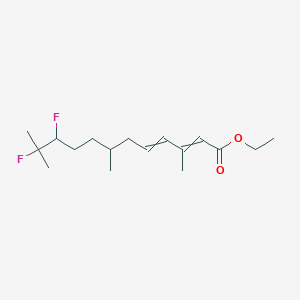
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
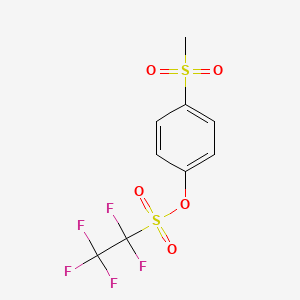
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)

